molecular formula C25H25N3O3 B11212095 3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea

3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea

Cat. No.: B11212095
M. Wt: 415.5 g/mol
InChI Key: RDSLCSYDHGDKBG-UHFFFAOYSA-N
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Description

The compound 3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea is a complex organic molecule that features a combination of indole, benzoyl, and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzoylation: The indole derivative is then benzoylated using 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Urea Formation: The final step involves the reaction of the benzoylated indole with 4-methylphenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The indole moiety is known for its biological activity, and modifications can lead to compounds with significant pharmacological properties.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic effects. The combination of indole and benzoyl groups suggests possible applications in the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as liquid-crystalline elastomers or other functional polymers.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The indole moiety could engage in π-π interactions with aromatic amino acids in proteins, while the benzoyl and urea groups could form hydrogen bonds or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}-3-(3-methoxybenzyl)urea
  • Ethyl (4-methylbenzoyl)acetate
  • 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone

Uniqueness

The uniqueness of 3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

1-[[1-(4-methoxybenzoyl)-2,3-dihydroindol-6-yl]methyl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C25H25N3O3/c1-17-3-9-21(10-4-17)27-25(30)26-16-18-5-6-19-13-14-28(23(19)15-18)24(29)20-7-11-22(31-2)12-8-20/h3-12,15H,13-14,16H2,1-2H3,(H2,26,27,30)

InChI Key

RDSLCSYDHGDKBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(CCN3C(=O)C4=CC=C(C=C4)OC)C=C2

Origin of Product

United States

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